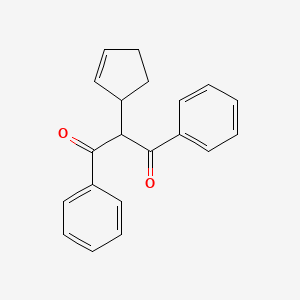
2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione is an organic compound characterized by a cyclopentene ring attached to a 1,3-diphenylpropane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione typically involves the reaction of cyclopent-2-en-1-one with 1,3-diphenylpropane-1,3-dione under specific conditions. One common method includes the use of thionyl chloride and anhydrous ethanol to facilitate the reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as reactant concentrations and reaction times, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and enzyme activities.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical processes. Detailed studies on its binding affinity and interaction with target molecules are essential for understanding its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.
2-Cyclopropen-1-one, 2,3-diphenyl-: Another similar compound with a cyclopropenone ring and diphenyl groups.
Uniqueness
2-Cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione is unique due to its specific combination of a cyclopentene ring and a 1,3-diphenylpropane-1,3-dione moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C20H18O2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-cyclopent-2-en-1-yl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C20H18O2/c21-19(16-11-3-1-4-12-16)18(15-9-7-8-10-15)20(22)17-13-5-2-6-14-17/h1-7,9,11-15,18H,8,10H2 |
InChI-Schlüssel |
TTYVVWQIUSPZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



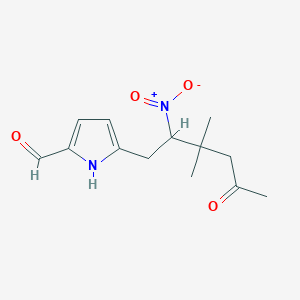
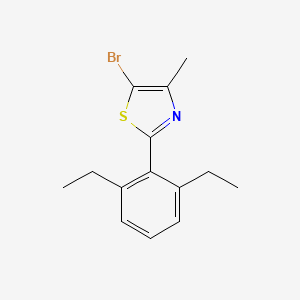
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
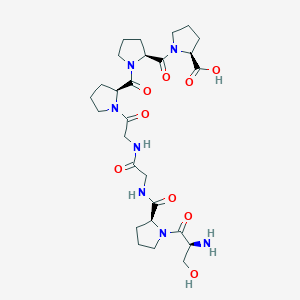
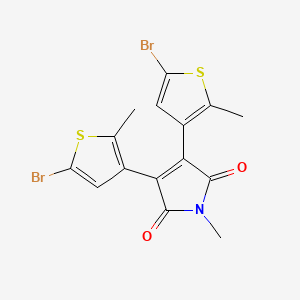
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
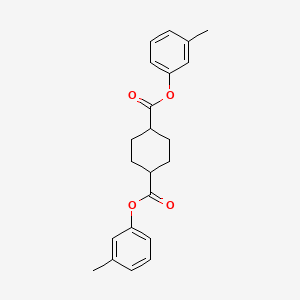
methanone](/img/structure/B14198310.png)
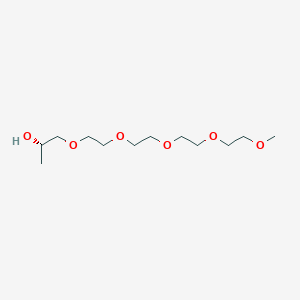
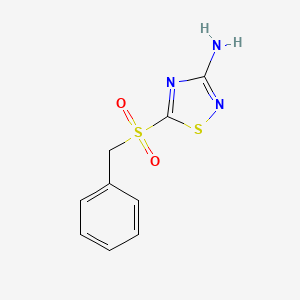
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
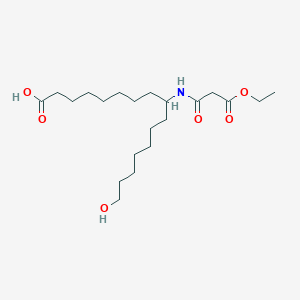
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
